molecular formula C11H11N3O B187724 2-Amino-4-phenoxy-6-methylpyrimidine CAS No. 22370-25-8

2-Amino-4-phenoxy-6-methylpyrimidine

Cat. No. B187724
CAS RN: 22370-25-8
M. Wt: 201.22 g/mol
InChI Key: VEGJCRCNLPQRRQ-UHFFFAOYSA-N
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Description

2-Amino-4-phenoxy-6-methylpyrimidine is a chemical compound . It is a type of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

  • Synthesis and characterization of fluorinated pyrimidine derivatives : 2-Amino-4-phenoxy-6-methylpyrimidine is used in the synthesis of fluorinated pyrimidines, which exhibit high fungicidal activity (Popova et al., 1999).

  • Reactivity with nucleophilic reagents : The compound demonstrates specific reactivity patterns when interacting with nucleophilic reagents, leading to the formation of various substituted pyrimidines (Yamanaka, 1959).

  • Anharmonic vibrational and electronic spectral studies : In a combined experimental and theoretical study, the structure, vibrational spectra, and electronic spectra of 2-Amino-4-phenoxy-6-methylpyrimidine in its ground electronic state were reported, providing insights into its physical and chemical properties (Faizan et al., 2017).

  • General synthesis and fragmentation under electrospray ionization : This compound is used in the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and studied for its fragmentation patterns under positive electrospray ionization, which is crucial for understanding its behavior in mass spectrometry (Erkin et al., 2015).

  • Antiviral activity of pyrimidine derivatives : Derivatives of 2-Amino-4-phenoxy-6-methylpyrimidine have been studied for their antiviral properties, particularly against herpes and retroviruses (Holý et al., 2002).

  • Electrolytic reduction studies : The electrolytic reduction behavior of derivatives of 2-Amino-4-phenoxy-6-methylpyrimidine has been studied, providing valuable insights for electrochemical applications (Sugino et al., 1957).

  • Hydrogen bonding and molecular structures : Research on hydrogen bonding in derivatives of 2-Amino-4-phenoxy-6-methylpyrimidine contributes to understanding the molecular structures and interactions in crystallography (Glidewell et al., 2003).

Future Directions

Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the unique property of dual excitation wavelength dependent fluorescence opens up prospects for designing smart luminescent materials which can be used in sensors, optoelectronic devices, biological labelling, information encryption/anti-counterfeiting .

properties

IUPAC Name

4-methyl-6-phenoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-7-10(14-11(12)13-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGJCRCNLPQRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350356
Record name 2-Amino-4-phenoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-phenoxy-6-methylpyrimidine

CAS RN

22370-25-8
Record name 4-Methyl-6-phenoxy-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22370-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-phenoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AP Phillips - The Journal of Organic Chemistry, 1952 - ACS Publications
… Since one of the possible modes of action of phenol, which we had considered, was the formation of an intermediate phenoxypyrimidine, 2-amino-4-phenoxy6-methylpyrimidine (II) was …
Number of citations: 3 pubs.acs.org

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